molecular formula C18H12F3N5OS B11051308 2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one

2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one

Cat. No.: B11051308
M. Wt: 403.4 g/mol
InChI Key: IBCBBTNSMHLWNE-UHFFFAOYSA-N
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Description

2-({5-SULFANYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1(2H)-PHTHALAZINONE is a complex organic compound characterized by the presence of a trifluoromethyl group, a triazole ring, and a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-SULFANYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1(2H)-PHTHALAZINONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the trifluoromethyl group, and the final coupling with the phthalazinone core. Common reagents used in these reactions include trifluoromethylating agents, sulfur sources, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-({5-SULFANYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1(2H)-PHTHALAZINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the trifluoromethyl position .

Scientific Research Applications

2-({5-SULFANYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1(2H)-PHTHALAZINONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({5-SULFANYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with various enzymes and receptors, modulating their activity. Additionally, the sulfur atom can form reversible covalent bonds with target proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-SULFANYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-1(2H)-PHTHALAZINONE is unique due to its combination of a trifluoromethyl group, a triazole ring, and a phthalazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H12F3N5OS

Molecular Weight

403.4 g/mol

IUPAC Name

2-[[5-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one

InChI

InChI=1S/C18H12F3N5OS/c19-18(20,21)13-7-3-4-8-14(13)26-15(23-24-17(26)28)10-25-16(27)12-6-2-1-5-11(12)9-22-25/h1-9H,10H2,(H,24,28)

InChI Key

IBCBBTNSMHLWNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC3=NNC(=S)N3C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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